molecular formula C8H10N2O2S B093323 4-(Methylsulfonyl)benzenecarboximidamide CAS No. 17574-50-4

4-(Methylsulfonyl)benzenecarboximidamide

Cat. No. B093323
CAS RN: 17574-50-4
M. Wt: 198.24 g/mol
InChI Key: ANPBNAUKOUYEGJ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzenecarboximidamide is a small molecule that belongs to the class of organic compounds known as benzenesulfonyl compounds . These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group .


Molecular Structure Analysis

The molecular formula of 4-(Methylsulfonyl)benzenecarboximidamide is C8H10N2O2S . The average weight is 198.242 and the monoisotopic weight is 198.046298264 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylsulfonyl)benzenecarboximidamide are not fully available. The molecule is a solid .

Scientific Research Applications

  • Na+/H+ Antiporter Inhibitors for Cardiac Ischemia : Baumgarth, Beier, and Gericke (1997) explored the development of potent and selective benzoylguanidines, including derivatives of 4-(Methylsulfonyl)benzenecarboximidamide, as Na+/H+ exchanger (NHE) inhibitors. These inhibitors are beneficial in preserving cellular integrity and functional performance during cardiac ischemia and reperfusion, potentially serving as adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

  • Synthesis of 2-Nitro-4-methylsulfonyl Benzoic Acid : The synthesis of 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene was explored by Ci Long-wang (2013), showing an average yield and purity of 85% and 97.1%, respectively. This compound may have potential applications in chemical synthesis and industrial processes (Ci Long-wang, 2013).

  • Continuous-Flow Process for Selective Mononitration : Yu et al. (2016) described a continuous-flow process for selective nitration of 1-methyl-4-(methylsulfonyl)benzene, achieving a 98% yield. This process reduces byproducts and has potential applications in organic synthesis and industrial chemistry (Yu et al., 2016).

  • Thermodynamic Functions in Solvent Solubility : Xu et al. (2016) studied the solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents, providing valuable data for its purification processes. They also analyzed thermodynamic models to describe the solubility results (Xu et al., 2016).

  • Synthesis of 4-(methylsulfonyl)benzoic Acid : A convenient preparation method for 4-(methylsulfonyl)benzoic acid, a derivative of 4-(Methylsulfonyl)benzenecarboximidamide, was introduced by H. Yin (2002). This method is suitable for large-scale production and offers environmental benefits (H. Yin, 2002).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-methylsulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPBNAUKOUYEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276777
Record name 4-Methanesulfonyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)benzenecarboximidamide

CAS RN

17574-50-4
Record name 4-Methanesulfonyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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